Ethenyl acetate;2-ethylhexyl prop-2-enoate

Description

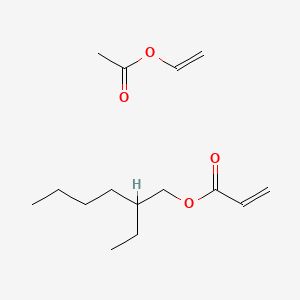

Ethenyl acetate;2-ethylhexyl prop-2-enoate: is a chemical compound known for its versatile applications in various industries. It is a combination of ethenyl acetate and 2-ethylhexyl prop-2-enoate, which are both esters. This compound is often used in the production of polymers and copolymers, which are essential in manufacturing plastics, adhesives, and coatings.

Properties

CAS No. |

25067-02-1 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

ethenyl acetate;2-ethylhexyl prop-2-enoate |

InChI |

InChI=1S/C11H20O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;3H,1H2,2H3 |

InChI Key |

RAEGHCPKKXGGQN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl acetate;2-ethylhexyl prop-2-enoate typically involves esterification reactions. One common method is the reaction between ethenyl acetate and 2-ethylhexyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethenyl acetate;2-ethylhexyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Produces acids or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces esters with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ethenyl acetate;2-ethylhexyl prop-2-enoate is used as a monomer in polymerization reactions to create copolymers with desirable properties such as flexibility, durability, and resistance to chemicals.

Biology

In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption, which is crucial for medical implants and devices.

Medicine

In medicine, this compound is explored for drug delivery systems. Its ability to form stable polymers makes it suitable for encapsulating drugs, ensuring controlled release and targeted delivery.

Industry

Industrially, this compound is used in the production of adhesives, coatings, and sealants. Its properties make it ideal for applications requiring strong adhesion and resistance to environmental factors.

Mechanism of Action

The mechanism by which ethenyl acetate;2-ethylhexyl prop-2-enoate exerts its effects is primarily through its ability to form polymers. The ester groups in the compound participate in polymerization reactions, creating long chains of molecules that provide the desired physical and chemical properties. The molecular targets and pathways involved include the esterification and polymerization pathways, which are catalyzed by acids or bases.

Comparison with Similar Compounds

Similar Compounds

- Butyl prop-2-enoate

- Methyl methacrylate

- Ethyl acrylate

Comparison

Ethenyl acetate;2-ethylhexyl prop-2-enoate is unique due to its combination of ethenyl acetate and 2-ethylhexyl prop-2-enoate, which provides a balance of flexibility and durability. Compared to butyl prop-2-enoate, it offers better adhesion properties. When compared to methyl methacrylate, it provides enhanced flexibility. Ethyl acrylate, on the other hand, offers similar properties but with different reactivity and polymerization characteristics.

This compound’s unique combination of properties makes it a valuable material in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.